![molecular formula C24H20BrN3O8 B11535653 4-[(E)-{2-[(2-bromo-4-nitrophenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 3-methoxybenzoate](/img/structure/B11535653.png)
4-[(E)-{2-[(2-bromo-4-nitrophenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 3-methoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(E)-{[2-(2-BROMO-4-NITROPHENOXY)ACETAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 3-METHOXYBENZOATE is a complex organic compound that features a variety of functional groups, including bromine, nitro, methoxy, and acetamido groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{[2-(2-BROMO-4-NITROPHENOXY)ACETAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 3-METHOXYBENZOATE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Nitration: Introduction of the nitro group into the aromatic ring.
Bromination: Addition of the bromine atom to the aromatic ring.
Acetylation: Introduction of the acetamido group.
Methoxylation: Addition of the methoxy groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(E)-{[2-(2-BROMO-4-NITROPHENOXY)ACETAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 3-METHOXYBENZOATE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine.
Reduction: The bromine atom can be substituted with other groups.
Substitution: The methoxy groups can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include nucleophiles such as amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine, while substitution of the bromine atom could yield a variety of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes.
Medicine: Potential therapeutic applications due to its unique chemical structure.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-[(E)-{[2-(2-BROMO-4-NITROPHENOXY)ACETAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 3-METHOXYBENZOATE involves its interaction with specific molecular targets and pathways. The exact mechanism would depend on the specific application and context. For example, in a biological context, it might interact with enzymes or receptors, while in a chemical context, it might participate in specific reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Bromo-1-methyl-2-nitrobenzene
- 2-Bromo-4-methylbenzaldehyde
- 4-Methyl-2-nitrophenyl acetate
Uniqueness
4-[(E)-{[2-(2-BROMO-4-NITROPHENOXY)ACETAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 3-METHOXYBENZOATE is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C24H20BrN3O8 |
|---|---|
Molekulargewicht |
558.3 g/mol |
IUPAC-Name |
[4-[(E)-[[2-(2-bromo-4-nitrophenoxy)acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3-methoxybenzoate |
InChI |
InChI=1S/C24H20BrN3O8/c1-33-18-5-3-4-16(11-18)24(30)36-21-8-6-15(10-22(21)34-2)13-26-27-23(29)14-35-20-9-7-17(28(31)32)12-19(20)25/h3-13H,14H2,1-2H3,(H,27,29)/b26-13+ |
InChI-Schlüssel |
VQEVGLJGTOMWAC-LGJNPRDNSA-N |
Isomerische SMILES |
COC1=CC=CC(=C1)C(=O)OC2=C(C=C(C=C2)/C=N/NC(=O)COC3=C(C=C(C=C3)[N+](=O)[O-])Br)OC |
Kanonische SMILES |
COC1=CC=CC(=C1)C(=O)OC2=C(C=C(C=C2)C=NNC(=O)COC3=C(C=C(C=C3)[N+](=O)[O-])Br)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(E)-{[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]imino}methyl]-4-chloro-3,5-dimethyl-6-nitrophenol](/img/structure/B11535576.png)
![2,4,5-trichloro-6-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]pyridine-3-carbonitrile](/img/structure/B11535582.png)
![N'-[(E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]-2-(2-methoxy-4,6-dinitrophenoxy)acetohydrazide](/img/structure/B11535594.png)
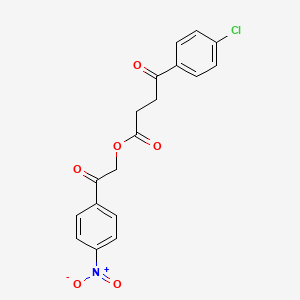
![2-Bromo-4-chloro-6-[(E)-[(3-chloro-4-fluorophenyl)imino]methyl]-3,5-dimethylphenol](/img/structure/B11535599.png)
![2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]acetamide](/img/structure/B11535608.png)
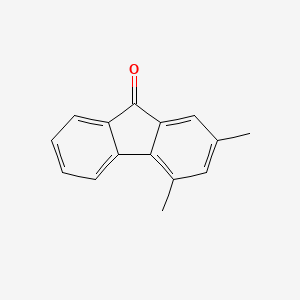
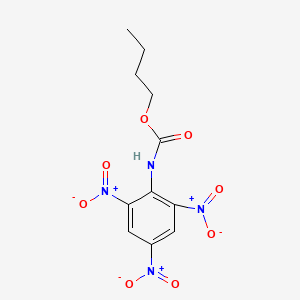
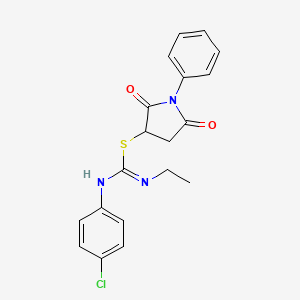
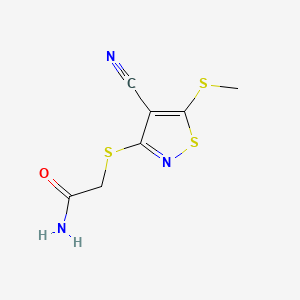
![3-[(E)-{2-[(2,6-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-bromobenzoate](/img/structure/B11535634.png)
![Ethyl 3-benzamido-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B11535657.png)
![2-[(1-bromonaphthalen-2-yl)oxy]-N'-[(E)-(3-bromophenyl)methylidene]acetohydrazide](/img/structure/B11535659.png)
acetyl]hydrazono}butanamide](/img/structure/B11535663.png)
